An In-depth Technical Guide to Methyl 2-(5-fluoro-2-nitrophenyl)acetate
An In-depth Technical Guide to Methyl 2-(5-fluoro-2-nitrophenyl)acetate
This technical guide provides a comprehensive overview of the core properties of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
Methyl 2-(5-fluoro-2-nitrophenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with both a fluorine atom and a nitro group.[1] These electron-withdrawing groups significantly influence the molecule's reactivity, making it a valuable precursor in various chemical transformations.[1]
Table 1: Chemical and Physical Properties of Methyl 2-(5-fluoro-2-nitrophenyl)acetate
| Property | Value | Source |
| CAS Number | 29640-99-1 | [1] |
| Molecular Formula | C₉H₈FNO₄ | [1] |
| Molecular Weight | 213.16 g/mol | [1] |
| IUPAC Name | methyl 2-(5-fluoro-2-nitrophenyl)acetate | [1] |
| Synonyms | Methyl 5-fluoro-2-nitrobenzeneacetate | |
| InChI | InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 | [1] |
| SMILES | COC(=O)CC1=C(C=CC(=C1)--INVALID-LINK--[O-])F | [1] |
| Solubility | Soluble in chloroform and Dimethyl Sulfoxide (DMSO).[1] | [1] |
| Storage Conditions | Room temperature.[1] | [1] |
Synthesis and Manufacturing
The primary synthetic route to Methyl 2-(5-fluoro-2-nitrophenyl)acetate involves the esterification of its carboxylic acid precursor, 5-fluoro-2-nitrophenylacetic acid.[1] A representative two-step synthesis is outlined below.
Experimental Protocol: Synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate
Step 1: Synthesis of 5-fluoro-2-nitrophenylacetic acid
This step involves the nitration and fluorination of a suitable starting material. One documented method begins with 3-methylphenethyl alcohol.[1]
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Reactants: 3-methylphenethyl alcohol, ammonium nitrate (NH₄NO₃), and trifluoroacetic anhydride (TFAA).[1]
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Solvent: Chloroform.[1]
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Procedure:
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Dissolve 3-methylphenethyl alcohol in chloroform and cool the solution to 0°C.
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Slowly add a mixture of ammonium nitrate and trifluoroacetic anhydride to the cooled solution while maintaining the temperature at 0°C.
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Stir the reaction mixture at 0°C for the appropriate duration to ensure complete reaction.
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Upon completion, quench the reaction and perform an aqueous workup to isolate the crude product.
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Purify the crude product, for example by recrystallization or column chromatography, to obtain 5-fluoro-2-nitrophenylacetic acid. This method has a reported yield of 87%.[1]
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Step 2: Esterification to form Methyl 2-(5-fluoro-2-nitrophenyl)acetate
The carboxylic acid is then converted to its corresponding methyl ester.[1]
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Reactants: 5-fluoro-2-nitrophenylacetic acid and methanol (CH₃OH).[1]
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Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄).[1]
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Procedure:
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Dissolve 5-fluoro-2-nitrophenylacetic acid in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the reaction mixture to reflux for several hours to drive the esterification to completion.
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After cooling, neutralize the excess acid and remove the excess methanol under reduced pressure.
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Extract the product into a suitable organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the final product by column chromatography or distillation to yield Methyl 2-(5-fluoro-2-nitrophenyl)acetate.
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Caption: Synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for Methyl 2-(5-fluoro-2-nitrophenyl)acetate are not widely available in peer-reviewed literature. Researchers are advised to obtain analytical data upon synthesis or acquisition to confirm the structure and purity of the compound.
Safety and Handling
Table 2: General Safety and Handling Precautions
| Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. |
| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| First Aid (Skin Contact) | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. |
| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Disposal | Dispose of this chemical in accordance with federal, state, and local regulations. It should be handled as hazardous waste. |
Applications in Research and Development
Methyl 2-(5-fluoro-2-nitrophenyl)acetate is a pivotal intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.
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API Development: It serves as a building block for active pharmaceutical ingredients (APIs), especially those targeting kinase inhibition and G-protein-coupled receptors (GPCRs).[2]
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Structure-Activity Relationship (SAR) Studies: The presence of the fluorine and nitro groups allows for systematic modification of the molecule's electronic properties, which is crucial for optimizing the binding affinity of drug candidates to their biological targets.[2]
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Synthesis of Heterocyclic Compounds: The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form various heterocyclic scaffolds, a common feature in many pharmaceuticals. For instance, its use in the synthesis of a novel tyrosine kinase inhibitor has been reported, where the amine derived from the nitro group was essential for forming a key pharmacophoric interaction.[2]
Caption: Role of Methyl 2-(5-fluoro-2-nitrophenyl)acetate in synthesis.
